molecular formula C16H20N2O4S B2842654 2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide CAS No. 1093630-31-9

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide

Cat. No. B2842654
CAS RN: 1093630-31-9
M. Wt: 336.41
InChI Key: YCTQHAATFOYQNT-UHFFFAOYSA-N
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Description

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide, also known as DBeQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of small molecule inhibitors that target the NF-κB pathway, which plays a crucial role in regulating inflammation, immune response, and cell survival.

Scientific Research Applications

Inhibitory Activity Against Viruses

A novel selective nonnucleoside inhibitor, related structurally to 2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide, demonstrated potent activity against cytomegalovirus (CMV) replication without affecting viral DNA synthesis, transcription, and translation. This inhibitor targets viral DNA maturation and packaging, showing great specificity and tolerability due to the unique maturation steps of viral DNA compared to mammalian DNA (Buerger et al., 2001).

Fluorescent Molecular Probes

Compounds structurally similar to 2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide have been synthesized for use as fluorescent molecular probes. These probes exhibit strong solvent-dependent fluorescence, useful for studying a variety of biological events and processes due to their sensitivity and long emission wavelengths (Diwu et al., 1997).

Antimicrobial Activity

Research on sulfonamides, which share a functional group with the compound , has shown them to be biologically active against a broad spectrum of microbes. These compounds have applications as antimicrobials, antidiabetics, anticancer agents, and diuretics, highlighting their wide-ranging utility in pharmaceutical development (Rehman et al., 2019).

Host-Guest Chemistry

Studies involving furan derivatives have explored their ability to form host-guest complexes with various solvents, indicating potential applications in the development of new materials and chemical sensors (Ferguson et al., 1996).

Drug Binding Sites on Human Serum Albumin

Fluorescent probes, including those related to the 2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide structure, have been used to identify specific binding sites for anionic drugs on human serum albumin. This research contributes to our understanding of drug interactions at the molecular level, which is crucial for designing more effective therapeutic agents (Sudlow et al., 1976).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-6-7-12(2)15(9-11)23(20,21)18-13(3)16(19)17-10-14-5-4-8-22-14/h4-9,13,18H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTQHAATFOYQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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